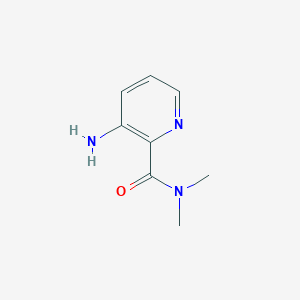

3-amino-N,N-dimethylpicolinamide

Description

3-Amino-N,N-dimethylpicolinamide is a picolinamide derivative characterized by a pyridine ring substituted with an amino group at the 3-position and an N,N-dimethylcarboxamide group at the 2-position. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., N,N-dimethylpicolinamide derivatives) suggest that its physicochemical properties and reactivity are influenced by the electron-withdrawing pyridine ring and the steric effects of the dimethylamide group. Picolinamides are widely studied for their chelating capabilities, biological activity, and utility in polymer synthesis .

Properties

CAS No. |

1061358-03-9 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-amino-N,N-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C8H11N3O/c1-11(2)8(12)7-6(9)4-3-5-10-7/h3-5H,9H2,1-2H3 |

InChI Key |

PNMPLOBKBZTYNL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridine Ring

- 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide (): This compound features chlorine substituents at the 3- and 6-positions of the pyridine ring, enhancing its electrophilicity. The C=O bond length (1.208 Å) and near-perpendicular dihedral angle (86.6°) between the pyridine and pyrimidine rings minimize steric hindrance, a feature critical for crystallinity . Contrast: The absence of electron-withdrawing groups (e.g., Cl) in 3-amino-N,N-dimethylpicolinamide likely reduces its electrophilicity but increases nucleophilic character due to the amino group.

- The dimethylamide group here mirrors that in the target compound, suggesting similar solubility profiles .

Amide Group Variations

- N-(3-(Isopropylamino)propyl)-N-methylpicolinamide (Compound 38, ): The N-methyl and isopropylamino-propyl substituents create a flexible side chain, enabling rotameric diversity (observed in NMR spectra). This contrasts with the fixed dimethylamide group in this compound, which may limit conformational flexibility .

PF-07054894 and SQA1 ():

SQA1, a CCR6 antagonist, shares a dimethylpicolinamide backbone but incorporates a hydroxy group and a cyclobutenedione-linked side chain. Its 10-fold faster dissociation half-life than PF-07054894 underscores the impact of substituents on pharmacokinetics .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.